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Introduction
Zorifertinib, also known as AZD3759, is a third-generation epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI) specifically designed to penetrate the blood-brain barrier.

[1] It has demonstrated significant clinical activity in the treatment of EGFR-mutated non-small

cell lung cancer (NSCLC), particularly in patients with central nervous system (CNS)

metastases.[2][3] This technical guide provides a detailed overview of the chemical structure,

properties, mechanism of action, and preclinical data for Zorifertinib.

Chemical Structure and Properties
Zorifertinib is a synthetic organic small molecule belonging to the quinazoline class of

compounds.[4] Its chemical structure is characterized by a quinazoline core, which is a

common feature among many EGFR inhibitors.

Chemical Structure
IUPAC Name: [4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-

dimethylpiperazine-1-carboxylate[4]
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SMILES:

C[C@@H]1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C[4]

InChI Key: MXDSJQHFFDGFDK-CYBMUJFWSA-N[4]

Chemical and Physicochemical Properties
A summary of the key chemical and physicochemical properties of Zorifertinib is presented in

the table below.

Property Value Source

Molecular Formula C22H23ClFN5O3 [4]

Molecular Weight 459.91 g/mol [4]

CAS Number 1626387-80-1 [4]

Aqueous Solubility 0.0696 mg/mL (calculated) [5]

logP 3.66 (calculated) [5]

pKa (Strongest Basic) 7.1 (calculated) [5]

pKa (Strongest Acidic) 13.81 (calculated) [5]

Solubility in DMSO ≥ 50 mg/mL
MedChemExpress Product

Information

Solubility in Ethanol Not explicitly quantified -

Melting Point Not available -

Mechanism of Action and Signaling Pathway
Zorifertinib is a potent and selective inhibitor of the EGFR tyrosine kinase.[6] It targets both

wild-type EGFR and, more importantly, the activating mutations commonly found in NSCLC,

such as the L858R substitution in exon 21 and deletions in exon 19. By binding to the ATP-

binding site of the EGFR kinase domain, Zorifertinib blocks the autophosphorylation and

activation of the receptor, thereby inhibiting downstream signaling pathways crucial for tumor

cell proliferation, survival, and metastasis.
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EGFR Signaling Pathway Inhibition
The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and

autophosphorylation of tyrosine residues in its intracellular domain. This activation initiates a

cascade of downstream signaling events, primarily through the mitogen-activated protein

kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways. Zorifertinib
effectively blocks these signaling cascades.
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EGFR Signaling Pathway and Inhibition by Zorifertinib.
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Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of Zorifertinib against EGFR was determined using a homogenous time-

resolved fluorescence (HTRF) assay.
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Calculate IC50 values
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Workflow for the In Vitro EGFR Kinase Assay.
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Methodology:

Serially diluted Zorifertinib was added to the wells of a 384-well plate.

EGFR enzyme (wild-type or mutant) and a biotinylated peptide substrate were then added.

The kinase reaction was initiated by the addition of ATP.

The plate was incubated at room temperature to allow for phosphorylation of the substrate.

Detection reagents, including a europium-cryptate labeled anti-phosphotyrosine antibody

and streptavidin-XL665, were added.

After another incubation period, the HTRF signal was read on a compatible plate reader. The

signal is proportional to the amount of phosphorylated substrate.

IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay
The effect of Zorifertinib on the proliferation of cancer cell lines was assessed using an MTS

assay.

Methodology:

Cancer cells were seeded in 96-well plates and allowed to attach overnight.

The cells were then treated with various concentrations of Zorifertinib or vehicle control.

After a 72-hour incubation period, MTS reagent was added to each well.

The plates were incubated for an additional 1-4 hours to allow for the conversion of the MTS

tetrazolium salt to formazan by metabolically active cells.

The absorbance at 490 nm was measured using a plate reader.

The percentage of cell growth inhibition was calculated relative to the vehicle-treated control

cells, and GI50 values (concentration for 50% growth inhibition) were determined.
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In Vivo Metabolism Study
The metabolic profile of Zorifertinib was investigated in Sprague-Dawley rats.
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Identify and characterize metabolites
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Workflow for the In Vivo Metabolism Study.

Methodology:
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Male Sprague-Dawley rats were housed in metabolic cages for acclimatization.

Zorifertinib was administered orally at a defined dose.

Urine and feces were collected at various time points post-dosing.

Blood samples were also collected to determine plasma concentrations of the parent drug

and its metabolites.

Samples were processed (e.g., protein precipitation for plasma, homogenization for feces)

and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolites were identified and structurally characterized based on their mass spectral data.

Physicochemical Property Determination (General
Protocols)
LogP Determination (Shake-Flask Method):

A solution of Zorifertinib is prepared in a biphasic system of n-octanol and water (or a

suitable buffer like PBS, pH 7.4).

The mixture is shaken vigorously to allow for the partitioning of the compound between the

two phases until equilibrium is reached.

The two phases are separated by centrifugation.

The concentration of Zorifertinib in each phase is determined using a suitable analytical

method, such as UV-Vis spectroscopy or HPLC.

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration):

A solution of Zorifertinib is prepared in water or a co-solvent system if solubility is low.
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong

base (e.g., NaOH).

The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is

added.

A titration curve of pH versus the volume of titrant added is plotted.

The pKa value is determined from the inflection point of the titration curve, which

corresponds to the pH at which the compound is 50% ionized.

Pharmacokinetics and Pharmacodynamics
In Vitro Activity

Target IC50 (nM) Assay Conditions Source

EGFR (wild-type) 0.3 HTRF Kinase Assay

EGFR (L858R mutant) 0.2 HTRF Kinase Assay

EGFR (exon 19

deletion)
0.2 HTRF Kinase Assay

PC-9 cells (exon 19

deletion)
1.8

Cell Proliferation

Assay

MedChemExpress

Product Information

H3255 cells (L858R

mutant)
3.5

Cell Proliferation

Assay

MedChemExpress

Product Information

In Vivo Pharmacokinetics (Preclinical)
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Species Dose Route Key Findings Source

Rat 2 mg/kg Oral

Rapid absorption

with a Cmax of

0.58 µM at 1.0 h.

Dog - Oral
Good oral

bioavailability.

Selleck

Chemicals

Product

Information

Monkey - -
Extensive brain

penetration.

Selleck

Chemicals

Product

Information

In Vivo Pharmacodynamics (Preclinical)
Model Cell Line Treatment Key Findings Source

Brain Metastasis

Xenograft
PC-9 15 mg/kg, oral

Significant dose-

dependent

antitumor

efficacy.

Selleck

Chemicals

Product

Information

Conclusion
Zorifertinib (AZD3759) is a potent, orally bioavailable, and CNS-penetrant EGFR-TKI with

significant activity against clinically relevant EGFR mutations. Its favorable pharmacokinetic

profile, particularly its ability to cross the blood-brain barrier, makes it a promising therapeutic

agent for NSCLC patients with brain metastases. The preclinical data summarized in this guide

provide a strong rationale for its clinical development and use in this patient population. Further

research into its long-term efficacy, resistance mechanisms, and potential combination

therapies is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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